1-Bromo-4-(pentyloxy)benzene

描述

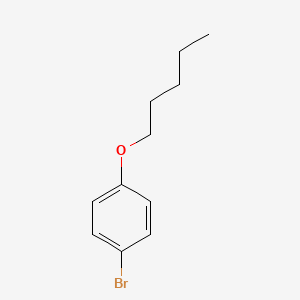

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLQRHZDICIFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426881 | |

| Record name | 1-Bromo-4-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30752-18-2 | |

| Record name | 1-Bromo-4-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 1 Bromo 4 Pentyloxy Benzene and Analogues

Established Synthetic Routes

Electrophilic Aromatic Bromination of 4-Pentyloxybenzene

A primary and direct method for the synthesis of 1-bromo-4-(pentyloxy)benzene is the electrophilic aromatic bromination of the precursor, 4-pentyloxybenzene. This reaction leverages the activating and ortho-, para-directing nature of the pentyloxy group on the benzene (B151609) ring.

The bromination of benzene and its derivatives typically requires a catalyst to polarize the bromine molecule, making it a more potent electrophile. libretexts.org For the synthesis of this compound, elemental bromine (Br₂) is commonly employed in conjunction with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). lumenlearning.com The Lewis acid coordinates with a bromine atom, increasing the electrophilicity of the other bromine atom and facilitating the attack by the electron-rich aromatic ring. lumenlearning.comminia.edu.eg The general mechanism involves the formation of a Wheland intermediate (also known as a sigma complex), which then loses a proton to restore aromaticity and yield the final product. lumenlearning.comminia.edu.eg

Table 1: Common Catalysts for Electrophilic Bromination

| Catalyst | Role | Key Characteristics |

| Iron(III) Bromide (FeBr₃) | Lewis Acid | Often generated in situ from iron filings and bromine. lumenlearning.com |

| Aluminum Chloride (AlCl₃) | Lewis Acid | A strong Lewis acid that can also be used for bromination. |

The conditions for the electrophilic bromination of 4-pentyloxybenzene are crucial for achieving high yield and selectivity. The pentyloxy group is an activating, ortho-, para-director. Due to steric hindrance from the bulky pentyloxy group, the bromine electrophile preferentially adds to the para position, leading to the desired this compound.

Key reaction parameters that are optimized include:

Temperature: The reaction is often carried out at reduced temperatures to control the reaction rate and minimize the formation of poly-brominated byproducts.

Solvent: A non-polar, aprotic solvent such as dichloromethane (B109758) or carbon tetrachloride is typically used to dissolve the reactants and facilitate the reaction.

Stoichiometry: Careful control of the molar ratio of bromine to the substrate is necessary to prevent multiple brominations on the aromatic ring.

The high regioselectivity of this reaction towards the para-substituted product is a significant advantage, simplifying the purification process.

Use of Bromine (Br₂) and Lewis Acid Catalysts (e.g., FeBr₃, AlCl₃)

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a versatile alternative for the synthesis of this compound and its analogues, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation. acs.org

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds. google.comlibretexts.org In the context of synthesizing this compound, this could conceptually involve the coupling of a pentyloxy-substituted aryl boronic acid with a dibromo-benzene, or more practically, the synthesis of analogues by coupling this compound with various boronic acids. For the direct synthesis of the target compound, one might consider reacting 4-pentyloxyphenylboronic acid with a brominating agent under palladium catalysis, though this is a less common approach than direct bromination.

A more frequent application is the use of this compound as a building block in subsequent Suzuki-Miyaura reactions to create more complex molecules. rsc.org For instance, it can be coupled with various arylboronic acids to form biaryl structures. The typical Suzuki-Miyaura reaction conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Na₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. google.com

Table 2: Typical Components of a Suzuki-Miyaura Coupling Reaction

| Component | Example | Function |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). libretexts.org |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium center and influences catalytic activity. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the organoboron compound for transmetalation. |

| Solvent | Toluene (B28343), Dioxane, THF/Water | Provides the medium for the reaction. |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. mdpi.com While the direct synthesis of this compound via a Stille coupling is not a standard method, this compound can serve as a crucial coupling partner in the synthesis of more complex structures.

For example, this compound can be reacted with organostannanes like 5,5′-bis(trimethylstannyl)-2,2′-bithiophene in a Stille coupling to synthesize materials with specific electronic and optical properties. mdpi.com The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, and is known for its tolerance of a wide range of functional groups. mdpi.comorganic-chemistry.org

The choice of catalyst, solvent, and temperature is critical for optimizing the Stille coupling. The toxicity of organotin reagents is a significant drawback of this method, necessitating careful handling and purification procedures. mdpi.com

Sonogashira Coupling for Ethynyl Derivatives

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It can be performed under mild conditions, such as at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org

The reactivity of the aryl halide is a key factor in the Sonogashira coupling, with the order of reactivity being I > Br > Cl. wikipedia.org Consequently, aryl bromides like this compound generally require heating to achieve a reaction, whereas aryl iodides can react at room temperature. wikipedia.org This difference in reactivity allows for selective coupling when multiple halogen atoms are present in a molecule. wikipedia.org

For instance, the Sonogashira coupling of this compound with an alkyne would typically involve a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst like CuI. libretexts.org The reaction is often carried out in a solvent like dioxane with an amine base such as diisopropylamine. organic-chemistry.org The use of bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ can facilitate the reaction at room temperature, even with less reactive aryl bromides. organic-chemistry.org

Aqueous Sonogashira coupling reactions have also been developed using surfactants like sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium bromide (CTAB). rsc.org These methods allow the reaction to proceed at moderate temperatures (e.g., 40 °C) with good yields. rsc.org

| Catalyst System | Substrate | Conditions | Yield |

| Pd(PPh₃)₂Cl₂/CuI | Aryl bromide | Dioxane, HN(i-Pr)₂, RT | Good |

| Pd(PhCN)₂Cl₂/P(t-Bu)₃/CuI | 4-Bromoanisole | Dioxane, HN(i-Pr)₂, RT | High |

| Pd(PPh₃)₂Cl₂/CuI | Aryl iodide/bromide | 2% SDS in water, 40 °C | Moderate to High |

Grignard Reagent-Mediated Synthesis from 1,4-Dibromobenzene

An alternative route to synthesizing derivatives of this compound involves the use of a Grignard reagent formed from 1,4-dibromobenzene. rsc.org This multi-step process allows for the introduction of various functional groups.

Grignard reagents are organomagnesium compounds formed by the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comtestbook.com The reaction is initiated by the transfer of an electron from magnesium to the aryl halide, leading to the formation of a highly reactive organometallic species. iitk.ac.in For less reactive aryl halides, such as 1,4-dibromobenzene, THF is often the preferred solvent. leah4sci.com It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water. byjus.com The magnesium surface can be activated to increase the reaction rate. byjus.com

The Grignard intermediate can then be reacted with an electrophile like trimethyl borate (B1201080) to form a boronic acid derivative. atamankimya.comwikipedia.org This reaction typically involves the slow addition of the Grignard reagent to a cooled solution of trimethyl borate in an ethereal solvent. google.com Subsequent hydrolysis with an aqueous acid, such as sulfuric acid, yields the corresponding aryl boronic acid. google.comborates.today This method provides a straightforward route to various aryl boronic acids in good yields. organic-chemistry.org

The resulting boronic acid derivative can then undergo a Suzuki coupling reaction. rsc.orgorganic-chemistry.org The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organic halide. organic-chemistry.org This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing biaryl compounds.

For example, the boronic acid derivative of this compound can be coupled with another aryl halide to introduce a new aryl group. researchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂ or Pd₂(dba)₃, often with a phosphine ligand like PCy₃ or P(t-Bu)₃. organic-chemistry.org The reaction conditions are generally mild, and in some cases, can be carried out at room temperature. organic-chemistry.org Copper-based catalysts have also been explored as a more economical alternative to palladium for Suzuki-Miyaura coupling reactions. jmchemsci.com

| Reaction Step | Reactants | Reagents | Product |

| Grignard Formation | 1,4-Dibromobenzene | Mg, THF | 4-Bromophenylmagnesium bromide |

| Boronic Acid Synthesis | 4-Bromophenylmagnesium bromide | Trimethyl borate, then H₂SO₄(aq) | 4-Bromophenylboronic acid |

| Suzuki Coupling | 4-Bromophenylboronic acid, Aryl Halide | Pd catalyst, Base | Biphenyl (B1667301) derivative |

Reaction with Trimethyl Borate for Boronic Acid Derivative

Williamson Ether Synthesis for Pentyloxy Group Introduction

The pentyloxy group in this compound is commonly introduced via the Williamson ether synthesis. byjus.comorganicchemistrytutor.com This classic method involves the reaction of an alkoxide with a primary alkyl halide through an Sₙ2 mechanism. lumenlearning.commasterorganicchemistry.com

To synthesize this compound, 4-bromophenol (B116583) would first be deprotonated with a strong base, such as sodium hydride or potassium hydroxide (B78521), to form the corresponding 4-bromophenoxide. byjus.comorganicchemistrytutor.com This alkoxide then acts as a nucleophile and reacts with a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane. smolecule.com The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide. byjus.com

The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields, which typically range from 50-95% in a laboratory setting. byjus.com It is important to use a primary alkyl halide to avoid competing elimination reactions, which can occur with secondary or tertiary alkyl halides. byjus.commasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Typical Yield |

| 4-Bromophenol | 1-Bromopentane | KOH / Acetonitrile | This compound | 50-95% |

| 4-Bromophenol | 1-Iodopentane | NaH / DMF | This compound | 50-95% |

Advanced Synthetic Considerations and Strategies

Further optimization of these synthetic routes can involve the use of phase transfer catalysis in industrial-scale Williamson ether synthesis to improve efficiency. byjus.com For the Suzuki coupling, the choice of palladium precursor, ligand, and base can be tailored to specific substrates to maximize yield and minimize side reactions. organic-chemistry.orgorganic-chemistry.org The development of copper-free Sonogashira coupling methods also offers an alternative to the traditional copper co-catalyzed system, which can sometimes lead to alkyne homocoupling as a side product. organic-chemistry.orglibretexts.org

Regioselectivity Control in Bromination and Alkoxylation

The synthesis of this compound can be approached through two primary routes: the Williamson ether synthesis followed by bromination, or the bromination of phenol (B47542) followed by etherification. In either pathway, controlling the position of substitution (regioselectivity) is paramount.

In the bromination of pentyloxybenzene, the pentyloxy group is an ortho-, para-directing activator. To achieve high para-selectivity and synthesize this compound, electrophilic aromatic bromination is typically performed using bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) under anhydrous conditions. The choice of Lewis acid and reaction temperature are critical factors. Using bulky Lewis acids can enhance para-selectivity due to steric hindrance at the ortho positions. Low-temperature bromination, often between 0–5 °C, favors kinetic control, which also promotes the formation of the para-substituted product. Theoretical calculations, such as ab initio methods, can be employed to analyze the positional selectivity in electrophilic aromatic brominations, and these generally show good agreement with experimental outcomes. nih.govresearchgate.net The use of N-bromosuccinimide (NBS) in solvents like acetonitrile has been shown to be highly para-selective for the bromination of activated aromatic rings. nih.gov

Alternatively, the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a fundamental method for forming the ether linkage. numberanalytics.com To synthesize this compound via this route, 4-bromophenol is treated with a base to form the phenoxide, which then reacts with 1-bromopentane. uu.nl The reaction is typically carried out in a polar aprotic solvent. numberanalytics.com Regiocontrol in this step is inherent to the starting materials, as the positions of the bromine and hydroxyl groups on the phenol dictate the final product structure.

Recent advancements have explored the use of robust and porous metal-organic frameworks (MOFs) as catalysts for oxidative bromination. rsc.org These MOF-supported catalysts can enhance regioselectivity through shape-selective catalysis, offering a promising avenue for sustainable synthesis. rsc.org

Solvent Effects on Reaction Kinetics in Catalyzed Couplings (e.g., DMF, Toluene, THF/Water Mixtures)

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds and are often employed in the synthesis of more complex molecules starting from this compound. The choice of solvent in these reactions significantly impacts the reaction kinetics and, in some cases, the selectivity of the coupling.

Solvents play a multifaceted role by influencing the solubility of reactants, the stability of the catalyst, and the nature of the transition state. nih.gov In Suzuki-Miyaura couplings, a variety of solvents and solvent mixtures have been investigated. For instance, mixtures of an organic solvent with water are common, with popular choices including tetrahydrofuran (THF)/water, and ethanol (B145695)/water. researchgate.netresearchgate.net The use of polar aprotic solvents like dimethylformamide (DMF) can influence the selectivity of the reaction, sometimes leading to different product distributions compared to nonpolar solvents like toluene or THF. nih.gov This effect is attributed to the ability of polar solvents to stabilize certain catalytic intermediates. nih.gov

The effect of different solvents on a model Suzuki coupling reaction has been studied, indicating that a mixture of ethanol and water can be a highly suitable solvent system, leading to shorter reaction times and higher yields. researchgate.net The dielectric constant of the solvent does not always correlate directly with the observed selectivity, suggesting that the solvent's role is more complex than simple stabilization of charged species. nih.gov

| Solvent System | General Effect on Catalyzed Couplings |

| DMF | Polar aprotic; can influence selectivity by stabilizing anionic transition states. nih.gov |

| Toluene | Nonpolar; often used in Suzuki-Miyaura couplings. nih.gov |

| THF/Water | Common mixed solvent system for Suzuki-Miyaura couplings, providing good solubility for both organic and inorganic reagents. researchgate.netresearchgate.net |

Catalytic System Optimization (e.g., Catalyst/Substrate Ratios, DoE)

Optimization of the catalytic system is crucial for achieving high efficiency, yield, and selectivity in the synthesis of this compound and its derivatives. This involves fine-tuning several parameters, including the catalyst/substrate ratio, ligand choice, base, and temperature.

For Suzuki-Miyaura coupling reactions involving aryl bromides, palladium-based catalysts are most commonly used. google.com The catalyst loading, typically in the range of a few mol%, is a key parameter to optimize. Lowering the catalyst concentration is desirable for economic and environmental reasons, but it may lead to longer reaction times or lower yields. researchgate.net The choice of ligand for the palladium catalyst is also critical, with various phosphine-based ligands being widely employed to stabilize the catalyst and modulate its reactivity. researchgate.net

Design of Experiments (DoE) is a powerful statistical methodology for systematically optimizing reaction conditions. By varying multiple factors simultaneously, such as temperature, solvent, and catalyst/substrate ratio, DoE can efficiently identify the optimal conditions for a given transformation. This approach is more efficient than traditional one-factor-at-a-time optimization.

For example, in a Suzuki coupling reaction, the optimization might involve screening different bases (e.g., K₂CO₃, K₃PO₄), catalyst loadings, and temperatures to maximize the yield of the desired product. researchgate.net Studies have shown that for a given reaction, there is an optimal catalyst loading, and increasing the amount beyond that point may not improve the yield and could even be detrimental. researchgate.net

| Parameter | Importance in Catalytic System Optimization |

| Catalyst/Substrate Ratio | Affects reaction rate and overall cost-effectiveness. researchgate.net |

| Ligand | Modulates the electronic and steric properties of the catalyst, influencing its activity and selectivity. researchgate.net |

| Base | Essential for the transmetalation step in Suzuki-Miyaura coupling; the choice of base can significantly impact the reaction outcome. researchgate.net |

| Temperature | Influences reaction kinetics and can affect catalyst stability and selectivity. researchgate.net |

| Design of Experiments (DoE) | A systematic approach to efficiently optimize multiple reaction parameters simultaneously. |

Ultrasound-Assisted Phase-Transfer Catalysis in Related Etherifications

The Williamson ether synthesis, a key reaction for preparing the pentyloxy group in the target molecule, can be significantly enhanced by employing ultrasound irradiation and phase-transfer catalysis (PTC). numberanalytics.comrsc.org Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs. numberanalytics.comresearchgate.net This is particularly useful when dealing with reactants that have low mutual solubility.

Ultrasound irradiation accelerates the reaction by providing mechanical energy that enhances mixing and mass transfer between the phases. numberanalytics.comresearchgate.net This can lead to higher yields and shorter reaction times. researchgate.net Some studies have even demonstrated that the combination of microwave and ultrasound irradiation can promote the Williamson ether synthesis efficiently in the absence of a phase-transfer catalyst, offering a greener synthetic route. rsc.orgrsc.orgcolab.ws The use of ultrasound in organic synthesis is considered an environmentally friendly technique as it can reduce the need for harsh solvents and high temperatures. researchgate.net

Synthesis of Structurally Related Analogues for Comparative Studies

To understand the structure-activity relationships of this compound, the synthesis of structurally related analogues is essential. These analogues, with variations in the alkoxy chain, provide valuable data for comparative studies.

1-Bromo-4-(isopentyloxy)benzene

1-Bromo-4-(isopentyloxy)benzene, also known as 1-bromo-4-(3-methylbutoxy)benzene, is an isomer of this compound where the straight-chain pentyloxy group is replaced by a branched isopentyloxy group. chemicalbook.com The synthesis of this analogue typically follows the Williamson ether synthesis. chemicalbook.com 4-Bromophenol is reacted with 1-bromo-3-methylbutane (B150244) in the presence of a base like potassium carbonate in a suitable solvent such as DMF. uu.nl The resulting product can be purified by column chromatography. uu.nl This compound is useful for investigating the effects of steric bulk in the alkoxy chain on the physical and chemical properties of the molecule.

1-Bromo-4-(neopentyloxy)benzene

1-Bromo-4-(neopentyloxy)benzene is another structural analogue featuring a highly branched neopentyloxy group attached to the brominated benzene ring. aksci.comaceschem.com The synthesis of this compound also relies on the Williamson ether synthesis, where 4-bromophenol is reacted with neopentyl bromide (1-bromo-2,2-dimethylpropane). Due to the steric hindrance of the neopentyl group, the reaction conditions may require optimization to achieve a reasonable yield. The significant steric bulk of the neopentyloxy group is expected to have a pronounced effect on the molecule's properties, making it a valuable compound for comparative studies against its less branched isomers.

1-Bromo-4-ethoxybenzene

1-Bromo-4-ethoxybenzene is commonly synthesized through the etherification of 4-bromophenol. A typical procedure involves the reaction of 4-bromophenol with bromoethane (B45996) in the presence of a base such as potassium carbonate. rsc.org The reaction is generally carried out in a solvent like ethanol and heated to facilitate the formation of the ether linkage. rsc.org

In one documented method, 4-bromophenol was reacted with bromoethane and potassium carbonate in ethanol at 75°C for 24 hours. rsc.org After the reaction, the solvent was removed, and the product was extracted with dichloromethane and water. rsc.org The organic layer was then dried and filtered to yield 1-bromo-4-ethoxybenzene. rsc.org Another approach utilizes sodium hydroxide as the base in an aqueous solution, refluxing a mixture of 4-bromophenol and dibromoethane for 11 hours to yield the related compound 1-bromo-4-(2-bromoethoxy)benzene (B100019) with an 83% yield.

| Reactants | Reagents | Solvent | Conditions | Yield |

| 4-Bromophenol, Bromoethane | Potassium Carbonate | Ethanol | 75°C, 24h | Not specified |

| 4-Bromophenol, Dibromoethane | Sodium Hydroxide | Water | Reflux, 11h | 83% (for 1-bromo-4-(2-bromoethoxy)benzene) |

1-Bromo-4-(pentafluoroethoxy)benzene

The synthesis of 1-bromo-4-(pentafluoroethoxy)benzene involves the introduction of a pentafluoroethoxy group onto a brominated benzene ring. The presence of the electron-withdrawing pentafluoroethoxy group decreases the electron density on the benzene ring, which can influence its reactivity in subsequent chemical transformations. This compound is noted as a useful intermediate for the synthesis of fluorinated materials, finding applications in electronics and pharmaceuticals. While specific synthesis details are not extensively available in the provided context, its preparation is key for accessing more complex fluorinated molecules.

Brominated Pentyloxy-substituted Biphenyl and Terphenyl Systems

The synthesis of brominated pentyloxy-substituted biphenyl and terphenyl systems often utilizes cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in creating the biaryl and teraryl core structures. For instance, the synthesis of 4'-alkyl-4-cyanobiphenyls can start from the commercially available 4-bromobiphenyl. tandfonline.com

In the 1980s, the development of Suzuki boronic acid coupling methods enabled the preparation of terphenyls from laterally substituted biphenyls, a significant advancement in the synthesis of liquid crystal materials. tandfonline.com A general approach for synthesizing symmetrically substituted biphenyls involves the coupling of an aryl Grignard reagent, such as (4-methylphenyl)magnesium bromide, in the presence of a thallium(I) bromide. orgsyn.org This method has been successfully applied to synthesize various biphenyl derivatives with high yields. orgsyn.org For example, the coupling of 1-bromo-4-methoxybenzene using this method yielded 4,4'-dimethoxy-1,1'-biphenyl (B188815) in 99% yield. orgsyn.org

More complex, sterically hindered naphthalene-substituted biphenyls and terphenyls have been synthesized through a Michael addition of a conjugate base of core-substituted phenylacetones to substituted 2-oxo-2H-pyran-3-carbonitriles. nih.gov This reaction proceeds at room temperature under alkaline conditions and produces diversely functionalized benzenes. nih.gov

A novel approach to biphenyl derivatives involves connecting two benzene rings with two winding chains, creating molecular asymmetry. chemistryviews.org The synthesis starts from pyrene, which is converted to a biphenyl tetracarboxylic acid and then reduced. chemistryviews.org A brominated analogue can be obtained through ozonolysis, bromination, and reduction. chemistryviews.org

1-Bromo-4-(2-pentyloxyethoxy)benzene (B8439200)

Information regarding the specific synthesis of 1-bromo-4-(2-pentyloxyethoxy)benzene is not detailed in the provided search results. However, its structure suggests a synthesis pathway that would likely involve the etherification of 4-bromophenol with a 2-pentyloxyethyl halide or a similar electrophile. This would be analogous to the synthesis of other alkoxybenzene derivatives.

1-Bromo-4-(2-isopropyl-4,4-dimethyl-pentyloxy)-benzene

The synthesis of 1-bromo-4-(2-isopropyl-4,4-dimethyl-pentyloxy)-benzene is not explicitly described in the provided search results. The complex alkyl chain suggests that a Williamson ether synthesis would be a plausible route, reacting 4-bromophenol with a corresponding bulky alkyl halide, 1-halo-2-isopropyl-4,4-dimethyl-pentane, in the presence of a strong base.

1-Bromo-3-fluoro-5-(pentyloxy)benzene (B1450385)

The synthesis of 1-bromo-3-fluoro-5-(pentyloxy)benzene involves a multi-step process starting from a difluorinated benzene derivative. The introduction of the pentyloxy group would likely proceed via a nucleophilic aromatic substitution or by etherification of a corresponding phenol. The bromination of a fluorinated pentyloxybenzene precursor would need to be regioselective to achieve the desired 3-bromo-5-fluoro isomer. The synthesis of the related compound 1-bromo-3-fluorobenzene (B1666201) has been challenging due to the formation of isomeric mixtures that are difficult to separate. google.com A patented method for producing 1-bromo-3-fluorobenzene involves the bromination of fluorobenzene (B45895) followed by an isomerization reaction. google.com

1-Bromo-4-((pentyloxy)methyl)benzene (B7867289)

The synthesis of 1-bromo-4-((pentyloxy)methyl)benzene would likely start from 4-bromobenzyl alcohol or 4-bromobenzyl halide. The pentyloxy group could be introduced via a Williamson ether synthesis, reacting the benzyl (B1604629) halide with sodium pentoxide, or by reacting the benzyl alcohol with a pentyl halide under basic conditions. An alternative approach could involve the bromination of a pre-formed (pentyloxy)methylbenzene.

Alkoxybenzyl Bromides and Alcohols as Precursors

The synthesis of substituted aromatic compounds often involves multi-step pathways where functional groups are introduced sequentially. Alkoxybenzyl alcohols and their corresponding bromides are key intermediates in the synthesis of various analogues of this compound. While not the most direct precursors to this compound itself, their preparation and subsequent reactions are crucial for creating a diverse range of related molecules. The typical route to the title compound involves the Williamson ether synthesis from 4-bromophenol and a pentyl halide. However, the study of alkoxybenzyl precursors provides insight into alternative synthetic strategies and the creation of analogues with varied substitution patterns.

A common strategy involves the preparation of an alkoxybenzyl alcohol, which can then be converted to a more reactive alkoxybenzyl bromide. These precursors are particularly useful for introducing the alkoxybenzyl moiety into larger molecular scaffolds.

Synthesis of (4-(Pentyloxy)phenyl)methanol

The precursor alcohol, (4-(pentyloxy)phenyl)methanol, can be synthesized in a two-step process starting from 4-hydroxybenzaldehyde (B117250). The first step is a Williamson ether synthesis to introduce the pentyloxy group, followed by the reduction of the aldehyde to a benzyl alcohol. nih.govrug.nlresearchgate.net

The synthesis proceeds as follows:

Williamson Ether Synthesis: 4-hydroxybenzaldehyde is reacted with an alkyl halide, such as 1-bromopentane, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). nih.govrug.nl This step forms 4-(pentyloxy)benzaldehyde (B1580920).

Aldehyde Reduction: The resulting 4-(pentyloxy)benzaldehyde is then reduced to (4-(pentyloxy)phenyl)methanol. nih.govrug.nl A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727) (MeOH). nih.gov

Table 1: Synthesis of (4-(Pentyloxy)phenyl)methanol

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | 4-Hydroxybenzaldehyde, 1-Bromopentane | K₂CO₃, DMF, Room Temp. | 4-(Pentyloxy)benzaldehyde | - | nih.govrug.nl |

| 2 | 4-(Pentyloxy)benzaldehyde | NaBH₄, MeOH, 0 °C to Room Temp. | (4-(Pentyloxy)phenyl)methanol | 73% (overall) | nih.govrug.nl |

Conversion to 1-(Bromomethyl)-4-(pentyloxy)benzene

The synthesized (4-(pentyloxy)phenyl)methanol can be readily converted to the corresponding benzyl bromide, 1-(bromomethyl)-4-(pentyloxy)benzene. This transformation is typically achieved by treating the alcohol with a brominating agent. Phosphorus tribromide (PBr₃) is an effective reagent for this conversion. nih.govcore.ac.uk

The reaction is generally carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at a reduced temperature (e.g., 0 °C) to control the reactivity. nih.gov This method is highly efficient, affording the desired 1-(bromomethyl)-4-(pentyloxy)benzene in high purity and with yields reported as high as 97%. rug.nlcore.ac.uk This alkoxybenzyl bromide serves as a versatile intermediate for introducing the 4-(pentyloxy)benzyl group into other molecules through nucleophilic substitution reactions. nih.gov

Table 2: Bromination of (4-(Pentyloxy)phenyl)methanol

| Reactant | Reagent/Conditions | Product | Yield | Reference |

| (4-(Pentyloxy)phenyl)methanol | PBr₃, CH₂Cl₂, 0 °C | 1-(Bromomethyl)-4-(pentyloxy)benzene | 97% | rug.nlcore.ac.uk |

While these precursors are pivotal for synthesizing analogues, creating this compound from them would require less common and more complex synthetic routes, such as electrophilic aromatic substitution (bromination) on the ring. However, the pentyloxy group is an ortho-, para-directing activator. In the case of (4-(pentyloxy)phenyl)methanol, the para position is already occupied by the hydroxymethyl group, meaning direct bromination would likely occur at the positions ortho to the pentyloxy group, not yielding the target compound. Therefore, these specific alkoxybenzyl alcohols and bromides are primarily utilized as building blocks for more complex analogues rather than as direct precursors for this compound.

Reactivity and Mechanistic Investigations

Cross-Coupling Reactions

1-Bromo-4-(pentyloxy)benzene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of the carbon-bromine bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in the synthesis of more complex molecules, such as liquid crystals and organic electronics. researchgate.netambeed.com

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. google.com The bromine atom on this compound facilitates this reaction, enabling the synthesis of various 4-pentyloxybiphenyl derivatives. The reaction is tolerant of many functional groups and is widely used in the synthesis of complex organic molecules. google.com

The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

A typical Suzuki-Miyaura reaction involving an aryl bromide like this compound would utilize the following components:

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile in oxidative addition |

| Boronic Acid | Phenylboronic acid | Nucleophilic partner in transmetalation |

| Catalyst | Palladium(II) acetate, Pd(PPh₃)₄ | Facilitates the C-C bond formation |

| Base | K₂CO₃, KOH | Activates the boronic acid |

| Solvent | Ethanol (B145695)/Water, THF, Toluene (B28343) | Dissolves reactants and facilitates reaction |

This table is illustrative of a typical Suzuki-Miyaura coupling reaction setup.

Stille Coupling

The Stille coupling reaction involves the coupling of an organohalide with an organostannane reagent, catalyzed by palladium. This compound has been successfully used in Stille couplings. In one study, it was reacted with 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (B178220) under Pd-catalyzed Stille conditions. core.ac.ukresearchgate.net This reaction is particularly useful for creating larger conjugated systems for materials science applications. core.ac.uk

Detailed research findings show the specific application of this compound in a Stille coupling reaction:

| Reactant 1 | Reactant 2 | Product | Yield |

| This compound | 5,5'-bis(trimethylstannyl)-2,2'-bithiophene | 5,5′-bis(4-(n-pentyloxy)phenyl)-2,2′-bithiophene | 80% core.ac.ukresearchgate.net |

This table presents data from a documented Stille coupling reaction involving this compound. core.ac.ukresearchgate.net

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, co-catalyzed by palladium and copper complexes, is highly effective for synthesizing substituted alkynes. wikipedia.org Research has documented the use of this compound in Sonogashira cross-coupling reactions. rsc.org

The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl > F, making aryl bromides like this compound effective substrates. wikipedia.org The reaction is typically carried out under mild conditions with a base, such as an amine, which also often serves as the solvent. wikipedia.org

| Reactant 1 | Reactant 2 | Product Type | Catalyst System |

| This compound | Terminal Alkyne (e.g., Phenylacetylene) | Aryl-alkyne | Pd catalyst, Cu co-catalyst |

This table outlines the components for a representative Sonogashira coupling reaction.

Nucleophilic Substitution Reactions of the Bromine Atom

Direct nucleophilic aromatic substitution (SNA_r) of the bromine atom in this compound is generally challenging. The electron-donating nature of the para-pentyloxy group activates the benzene (B151609) ring towards electrophilic attack but deactivates it towards nucleophilic substitution at the bromine site. Consequently, such reactions typically require harsh conditions to proceed.

However, in related brominated aromatic compounds, the bromine atom can be displaced by various nucleophiles. For instance, potential nucleophiles could include hydroxides, alkoxides, or amines. smolecule.com The reaction of the related compound 1-Bromo-2-(3-methylbutoxy)benzene is noted as being a candidate for nucleophilic substitution reactions. cymitquimica.com

Oxidation and Reduction Reactions

The chemical structure of this compound offers sites for both oxidation and reduction, though the pentyloxy ether group is generally stable.

Reduction: The carbon-bromine bond is susceptible to reduction. Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to replace the bromine atom with a hydrogen atom, yielding pentyloxybenzene. This type of reaction is noted for related brominated aromatic compounds. smolecule.com

Oxidation: While the pentyloxy group is relatively robust, the aromatic ring can be oxidized under certain conditions. For related compounds, oxidation can lead to the formation of corresponding phenols or quinones. smolecule.com However, such transformations often require specific and sometimes harsh oxidizing agents. The pentylthio group in the analogous compound, Benzene, 1-bromo-4-(pentylthio)-, can be oxidized to sulfoxides or sulfones, but the pentyloxy group lacks this reactivity at the oxygen atom.

Intramolecular Cyclization and Alkylation Processes in Related Systems

While specific examples of intramolecular cyclization starting directly from this compound are not prominent, related systems demonstrate the principles of such transformations. These reactions are crucial in synthesizing complex heterocyclic and polycyclic structures.

Photoorganocatalytic Reactivity of Related Aldehydes

The intersection of photoredox catalysis and organocatalysis has emerged as a powerful strategy for the activation and functionalization of aldehydes. This dual catalytic approach enables novel transformations by generating radical intermediates under mild conditions, which can then react with catalytically formed enamines or other activated aldehyde species. While direct studies on the photoorganocatalytic reactivity involving this compound and aldehydes are not extensively documented in the provided context, the principles can be understood by examining the reactivity of a range of aromatic and aliphatic aldehydes in related photoorganocatalytic systems. These reactions showcase the versatility of aldehydes as substrates in C-C and C-heteroatom bond-forming reactions.

A central concept in this field is the synergistic merging of two distinct catalytic cycles. nih.gov Typically, an organocatalyst, often a chiral amine, condenses with an aldehyde to form a nucleophilic enamine intermediate. Concurrently, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process with a suitable substrate to generate a radical species. The convergence of these two cycles allows for the reaction of the enamine with the photogenerated radical, leading to the functionalization of the aldehyde at the α- or β-position. nih.govacs.org

α-Functionalization of Aldehydes

The enantioselective α-alkylation of aldehydes represents a significant advancement in photoorganocatalysis. nih.gov This transformation has been achieved by combining a chiral imidazolidinone organocatalyst with a photoredox catalyst, such as Ru(bpy)₃Cl₂ or an iridium complex. nih.govacs.org The general mechanism involves the formation of a chiral enamine from the aldehyde and the organocatalyst. The photocatalyst, upon irradiation, reduces an alkyl halide to generate an electrophilic alkyl radical. This radical is then intercepted by the chiral enamine in a highly stereocontrolled manner. acs.org Subsequent oxidation of the resulting α-amino radical and hydrolysis of the iminium ion regenerates the catalysts and yields the enantioenriched α-alkylated aldehyde. acs.org

This methodology has been successfully applied to the α-benzylation and α-trifluoromethylation of aldehydes. acs.orgorganic-chemistry.org For instance, the α-benzylation using electron-deficient aryl bromides proceeds in good to excellent yields and high enantioselectivity. acs.org Similarly, the use of trifluoromethyl iodide or other perfluoroalkyl iodides allows for the efficient synthesis of α-trifluoromethyl and α-perfluoroalkyl aldehydes, which are valuable building blocks in medicinal chemistry due to the unique properties conferred by the fluorine atoms. organic-chemistry.org

Table 1: Enantioselective α-Trifluoromethylation of Aldehydes organic-chemistry.org This table is representative of the types of transformations possible and is based on general findings in the field.

| Aldehyde Substrate | CF₃ Source | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Propanal | CF₃I | Ir(ppy)₂(dtb-bpy)⁺ / Chiral Imidazolidinone | High | up to 99 |

| Butanal | CF₃I | Ir(ppy)₂(dtb-bpy)⁺ / Chiral Imidazolidinone | High | >95 |

β-Functionalization of Aldehydes

Beyond α-functionalization, the synergistic combination of photoredox and organocatalysis has enabled the direct β-functionalization of saturated aldehydes. acs.orgnih.gov This is achieved through a unique 5πe⁻ carbonyl activation mode. acs.org In this process, photon-induced oxidation of an enamine intermediate generates a β-enaminyl radical. acs.orgnih.gov This radical species can then engage with a variety of Michael acceptors or other radical precursors. acs.org

This strategy has been employed for the direct β-alkylation of saturated aldehydes with Michael acceptors in a redox-neutral and atom-economical manner. acs.orgnih.gov The reaction is applicable to a broad range of aldehydes, including those that can form quaternary carbon centers, and can be performed both inter- and intramolecularly. acs.orgnih.gov

Acetalization and Amidation Reactions

Photoorganocatalysis also provides mild and efficient pathways for the synthesis of acetals and amides from aldehydes. A green protocol for the acetalization of various aromatic and aliphatic aldehydes has been developed using thioxanthenone as a metal-free organocatalyst and household lamps as the light source. rsc.orgrsc.org The proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex between the aldehyde and the photocatalyst, which upon irradiation, activates the aldehyde towards nucleophilic attack by an alcohol. rsc.org

Table 2: Photo-organocatalytic Acetalization of Aromatic Aldehydes rsc.org This table is representative and based on general findings.

| Aldehyde | Alcohol | Photocatalyst | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Methanol (B129727) | Thioxanthenone | High |

| 4-Chlorobenzaldehyde | Methanol | Thioxanthenone | High |

| 4-Methoxybenzaldehyde | Methanol | Thioxanthenone | High |

Furthermore, a one-pot synthesis of amides from aldehydes and amines has been described. nih.gov This method involves the initial photoorganocatalytic reaction of an aldehyde with di-isopropyl azodicarboxylate to form a carbonyl imide intermediate. This activated intermediate then reacts with a primary or secondary amine to furnish the corresponding amide in moderate to excellent yields, without epimerization for chiral aldehydes. nih.gov This approach was successfully applied to the synthesis of the drug Moclobemide. nih.gov

Applications in Advanced Materials and Nanoscience

Precursors for Liquid Crystalline Materials

1-Bromo-4-(pentyloxy)benzene is extensively utilized as a precursor in the creation of liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal, making them essential for display technologies and other advanced applications. The pentyloxy group, in particular, plays a significant role in influencing the mesomorphic (liquid crystalline) behavior of the resulting compounds.

The synthesis of liquid crystals often involves the construction of a rigid "mesogenic core" responsible for the anisotropic properties of the material. This compound is a valuable starting material for creating these cores. The bromine atom on the benzene (B151609) ring provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura couplings, which are instrumental in linking different aromatic units together to form the elongated, rigid structures characteristic of calamitic (rod-like) liquid crystals.

For instance, it can be used in the synthesis of multi-ring systems like those containing ester and chalcone (B49325) linkages with a pentyloxy side chain at a terminal benzene ring. researchgate.netresearchgate.net These structures are designed to have the necessary molecular rigidity and flexibility to induce liquid crystal phases. researchgate.netresearchgate.net The synthesis of more complex, star-shaped discotic liquid crystals, such as tristriazolotriazines, can also incorporate this precursor to introduce peripheral pentyloxy chains. mdpi.com

In another example, 1,2-bis(pentyloxy)benzene, a related compound, is used to prepare 2,3,6,7,10,11-hexakis(pentyloxy)triphenylene (B1609902) through trimerization, which serves as a core for discotic liquid crystals. bizhat.com The synthesis of fluorinated triphenylene-based liquid crystals also utilizes precursors derived from 1,2-dialkoxy-4-bromobenzene, highlighting the importance of the bromo-alkoxybenzene motif in creating diverse mesogenic cores. beilstein-journals.org

The length and structure of alkoxy chains, such as the pentyloxy group in this compound, have a profound impact on the mesomorphic properties of liquid crystals. These flexible chains influence the melting and clearing points of the liquid crystal, as well as the type of mesophase (e.g., nematic, smectic) that is formed.

Generally, the presence of alkoxy chains like the pentyloxy group helps to lower the melting point of the rigid core, making the liquid crystalline phase accessible at lower temperatures. mdpi.com The length of the alkyl chain can affect the thermal stability and the temperature range of the mesophase. researchgate.net For example, in some homologous series, an increase in the length of the terminal alkoxy chain can lead to a decrease in the nematic-isotropic transition temperature, a phenomenon known as the "odd-even effect." researchgate.netresearchgate.net

Interactive Data Table: Influence of Alkoxy Chain on Mesophase Behavior

| Compound Family | Alkoxy Chain | Observed Mesophase(s) | Key Finding |

| Chalcone Esters | Pentyloxy | Nematic | Induces nematic phase, odd-even effect observed. researchgate.netresearchgate.net |

| Azo Esters | Pentyloxy | Nematic, Smectic C | Exhibits enantiotropic nematic and smectic C phases. growingscience.com |

| Tristriazolotriazines | Pentyloxy | Liquid Crystalline | Six pentyloxy chains are sufficient to induce liquid-crystalline behavior. mdpi.com |

| Triphenylene-based | Pentyloxy | Columnar | Used as a terminal group in hyperbranched discotic liquid crystals. scientific.net |

This compound can also be a precursor for the synthesis of more complex functional liquid crystals, such as donor-acceptor (D-A) dyads and triads. These materials consist of electron-donating and electron-accepting molecular units linked together. The pentyloxy group can act as a weak electron-donating group or be part of a larger donor moiety.

The synthesis of such systems often involves the functionalization of a core structure, where the bromo-pentyloxybenzene unit can be introduced to provide specific electronic properties and to influence the self-assembly of the molecules into ordered liquid crystalline phases. These D-A systems are of great interest for applications in organic electronics, as the segregated domains of donor and acceptor units can facilitate charge separation and transport. Discotic liquid crystals based on triphenylene (B110318) and perylene (B46583) units have been synthesized as D-A dyads, where the alkoxy chains are crucial for inducing the desired columnar mesophases. researchgate.net

Influence of Alkoxy Chains on Mesomorphism

Organic Electronics and Optoelectronics

The versatility of this compound extends into the realm of organic electronics and optoelectronics, where it serves as a building block for organic semiconductors. These materials are the active components in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells.

In the field of organic small-molecule semiconductors, this compound is used to synthesize larger conjugated molecules with specific electronic properties. The bromine atom allows for the extension of the π-conjugated system through cross-coupling reactions, while the pentyloxy group enhances solubility and influences the solid-state packing of the molecules, which is critical for efficient charge transport.

For example, it can be a precursor for synthesizing fluorene-based conjugated polymers, which are known for their excellent optical and electrical properties. expresspolymlett.com The pentyloxy side chain helps to ensure the processability of the resulting semiconducting polymer. The compound can also be a building block for materials used in organic light-emitting diodes (OLEDs) and conductive polymers.

This compound and its derivatives are valuable in the synthesis of conjugated polymers that can act as mixed conductors, meaning they can transport both ions and electrons. These materials are particularly important for applications in organic electrochemical transistors (OECTs) and bioelectronics.

The pentyloxy side chains appended to the conjugated polymer backbone can enhance solubility in organic solvents, facilitating solution-based processing of these materials into thin films. expresspolymlett.com Furthermore, the flexible side chains can influence the morphology of the polymer film, which in turn affects its electronic and ionic transport properties. The ability to tailor the structure of the polymer by incorporating units derived from this compound allows for the fine-tuning of the material's performance in electronic devices.

Fabrication of High-Efficiency Devices (e.g., Optical Biosensors, OLEDs, Solar Cells)

This compound is a foundational precursor in the synthesis of advanced organic semiconductors designed for high-efficiency optoelectronic devices. researchgate.net While not typically incorporated into the final device in its original form, it is instrumental in building the complex, conjugated molecules that form the active layers of these devices. The pentyloxy group, in particular, is significant for ensuring solubility in organic solvents, which is critical for solution-based fabrication techniques like spin-coating or printing, enabling the production of large-area and cost-effective electronics.

A prime example is its use in synthesizing oligo- or poly-thiophene derivatives, a class of materials widely explored for organic electronics. Through palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, the bromo-functional group allows for the attachment of the 4-(pentyloxy)phenyl unit to a thiophene-based core. researchgate.netcore.ac.uk This process has been used to create materials like 5,5′-bis(4-(n-pentyloxy)phenyl)-2,2′-bithiophene. researchgate.netcore.ac.uk Such novel materials are explicitly developed to advance the field of optoelectronics and are targeted for use in devices like optical biosensors, Organic Light-Emitting Diodes (OLEDs), and organic solar cells. researchgate.netepo.org The specific properties of the end-capping group, derived from this compound, play a critical role in the molecular self-assembly, film morphology, and ultimately, the performance of the resulting device. core.ac.uk

Functional Materials with Specific Properties

The true utility of this compound in materials science is realized in the functional properties of the larger molecules synthesized from it. smolecule.com By incorporating the pentyloxy-substituted phenyl group as an end-capper onto a conjugated backbone, researchers can fine-tune the material's characteristics for specific applications, such as in Organic Field-Effect Transistors (OFETs). core.ac.uk

In a notable study, this compound was reacted with 5,5′-bis(trimethylstannyl)-2,2′-bithiophene via a Stille coupling reaction to produce 5,5′-bis(4-(n-pentyloxy)phenyl)-2,2′-bithiophene. researchgate.netcore.ac.uk This material was investigated as an organic semiconductor in thin-film transistors. The introduction of the oxygen atom in the pentyloxy chain, compared to a simple alkyl chain, was found to significantly influence the thin-film growth, molecular ordering, and charge transport properties. core.ac.uk The resulting material demonstrated distinct semiconductor characteristics, which are detailed in the table below.

| Substrate Deposition Temperature (°C) | Charge Carrier Mobility (μ) (cm²/V·s) | Threshold Voltage (VTH) (V) | On/Off Current Ratio |

|---|---|---|---|

| 25 | 1.0 x 10-3 | -30 | ~105-106 |

| 100 | 2.5 x 10-3 | -15 | ~105-106 |

| 120 | 3.0 x 10-3 | -10 | ~105-106 |

The data reveals that by optimizing the processing conditions (substrate temperature), the performance of the device fabricated from the functional material could be significantly enhanced, achieving higher charge carrier mobility and lower threshold voltages. core.ac.uk This tunability is a direct consequence of the chemical design, which originates with precursors like this compound. Such materials, which combine a conjugated core with specific end-groups, are essential for developing the next generation of solution-processable functional materials for flexible electronics. core.ac.uk

Medicinal Chemistry and Biological Activity Studies

Role as a Key Intermediate in Drug Discovery

1-Bromo-4-(pentyloxy)benzene serves as a crucial building block in the synthesis of various pharmaceutical agents. The presence of the bromine atom on the benzene (B151609) ring facilitates its use in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern drug discovery, enabling the synthesis of biaryl compounds, which are common motifs in biologically active molecules. The pentyloxy group, a five-carbon ether chain, modifies the compound's lipophilicity, which can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

The compound's role as an intermediate is highlighted in its application for creating derivatives with modified alkoxy chains. These modifications are instrumental in developing new chemical entities with specific biological targets. For instance, it is used in the synthesis of the side chain for the antifungal drug Anidulafungin, demonstrating its direct relevance in the production of established medicines. google.compatsnap.com

Table 1: Applications of this compound as a Synthetic Intermediate

| Application Area | Synthetic Utility | Resulting Compound Class |

| Antifungal Agents | Used in Suzuki coupling reactions to form a terphenyl side chain. google.compatsnap.com | Anidulafungin Precursors |

| Anticancer Agents | Serves as a precursor for derivatives with modified alkoxy chains. | Topoisomerase Inhibitors |

| Antimicrobial Agents | Acts as a building block for brominated aryl ethers. | Bacterial Membrane Disruptors |

Potential Therapeutic Applications

Research into this compound has primarily focused on its role as a precursor to therapeutically active molecules rather than its direct biological activity. Its derivatives have been investigated for a range of potential medical applications.

Derivatives synthesized from this compound have shown potential as anticancer agents through the mechanism of topoisomerase inhibition. Topoisomerases are critical enzymes that manage the topology of DNA during replication and transcription, and their inhibition can lead to cell death in rapidly dividing cancer cells. Specifically, chalcones and bischalcones, which can be synthesized using precursors like this compound, have been identified as a class of inhibitors for DNA topoisomerase-II. iucr.orgresearchgate.net Research has also explored how modifying the alkoxy chain of such compounds can influence their cytotoxic effects.

The class of compounds known as brominated aryl ethers, to which this compound belongs, has been explored for antimicrobial properties. The proposed mechanism involves the disruption of bacterial membrane synthesis, a critical process for bacterial survival. Furthermore, related structures, such as 3-pentyloxy-1-hydroxyxanthone derivatives synthesized in multi-step reactions, have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

A significant and well-documented application of this compound is its use as a key intermediate in the synthesis of the antifungal drug Anidulafungin. google.com Anidulafungin belongs to the echinocandin class of antifungals, which target the fungal cell wall. uu.nl Specifically, this compound is utilized in a Suzuki coupling reaction to construct the 4''-n-pentyloxy-terphenyl side chain of Anidulafungin. google.compatsnap.com This side chain is crucial for the drug's activity. The synthesis involves reacting this compound with a boronic acid derivative under palladium catalysis to form the characteristic terphenyl structure. google.com

Antimicrobials: Disruption of Bacterial Membrane Synthesis

Interaction with Biological Systems

The direct interaction of this compound with biological systems is not extensively studied; rather, its derivatives are the focus of such investigations. These derivatives are designed to interact with specific biological targets, such as enzymes, to elicit a therapeutic effect.

Derivatives of this compound have been shown to interact with and inhibit several key enzymes.

Topoisomerase: As mentioned, chalcone (B49325) derivatives originating from precursors like this compound can act as inhibitors of DNA topoisomerase-II. iucr.orgresearchgate.net Flavones and related compounds synthesized from such intermediates have also shown potent inhibition against topoisomerase II and topoisomerase IV. preprints.org

Glucan Synthase: In its role as a precursor to Anidulafungin, this compound contributes to the synthesis of a potent inhibitor of β-(1,3)-D-glucan synthase. uu.nl This enzyme is essential for the formation of β-(1,3)-glucan, a major structural polysaccharide of the fungal cell wall. uu.nl By inhibiting this enzyme, echinocandins like Anidulafungin disrupt fungal cell wall integrity, leading to osmotic instability and cell death. uu.nl

Table 2: Enzyme Inhibition by Derivatives of this compound

| Enzyme Target | Derivative Class | Mechanism of Action | Therapeutic Area |

| Topoisomerase II researchgate.netpreprints.org | Chalcones, Flavones | Inhibition of DNA unwinding and re-ligation. | Anticancer |

| β-(1,3)-D-Glucan Synthase uu.nl | Echinocandins (Anidulafungin) | Inhibition of fungal cell wall polysaccharide synthesis. uu.nl | Antifungal |

Receptor Binding Affinities

Specific studies detailing the receptor binding affinities of this compound are not readily found in peer-reviewed literature. The affinity of a compound for a biological receptor is a highly specific interaction dependent on the molecule's three-dimensional shape, charge distribution, and functional groups. While derivatives containing the 4-(pentyloxy)phenyl moiety have been investigated for receptor binding, such as naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone which showed affinity for cannabinoid receptors, this data cannot be directly extrapolated to this compound itself usdbiology.com. Research has generally focused on using it as a scaffold to build more elaborate structures that are then tested for receptor interaction.

Modulation of Enzyme Kinetics

Direct research on the modulation of enzyme kinetics by this compound is limited. Halogenated aromatic compounds as a class are known to be potential inhibitors of certain enzymes, such as cytochrome P450s, which are crucial for metabolism. The pentyloxy group, a lipophilic chain, can facilitate entry into the active sites of enzymes. For instance, derivatives of this compound have been used as precursors in the synthesis of inhibitors for enzymes like IKK-β serine-threonine protein kinase. google.com However, quantitative kinetic data (e.g., Kᵢ, Kₘ) describing the direct effect of this compound on specific enzymes is not extensively reported.

Bioconjugation Strategies Leveraging the Bromine Moiety

The bromine atom on the benzene ring is a key functional group that enables several powerful bioconjugation strategies. These methods are used to covalently attach the molecule to biomolecules like proteins, peptides, or nucleic acids for applications in targeted drug delivery, diagnostics, and fundamental biological research.

Click Chemistry for Attachment to Biomolecules

While the aryl bromide of this compound does not participate directly in the most common form of click chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition, or CuAAC), it serves as a valuable precursor for it. The strategy involves a two-step process:

Functional Group Interconversion : The bromine atom is first substituted with an azide (B81097) group (-N₃). This is typically achieved through a nucleophilic substitution reaction, often catalyzed by a copper or palladium complex.

Click Reaction : The resulting azido-functionalized pentyloxybenzene can then readily undergo a CuAAC reaction with a biomolecule that has been modified to contain a terminal alkyne. This reaction is highly efficient and specific, proceeding under mild, biocompatible conditions.

This indirect approach allows for the precise and stable attachment of the pentyloxybenzene moiety to a biological target.

Palladium-Mediated Protein Coupling

The carbon-bromine bond in this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming carbon-carbon bonds. researchgate.net Reactions such as the Suzuki-Miyaura and Sonogashira couplings are widely used to link aryl halides to biomolecules.

In a typical Suzuki-Miyaura coupling strategy for protein modification, a boronic acid or boronic ester is installed onto a specific site on a protein, such as the side chain of a tyrosine or lysine (B10760008) residue. The modified protein is then reacted with this compound in the presence of a palladium catalyst and a suitable base. rsc.org This forms a stable carbon-carbon bond, covalently linking the small molecule to the protein under biocompatible conditions. The versatility and functional group tolerance of these reactions make them invaluable for creating complex bioconjugates.

Table 1: Bioconjugation Strategies for this compound

| Strategy | Reaction Type | Role of this compound | Required Modification on Biomolecule |

|---|---|---|---|

| Click Chemistry (Indirect) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Precursor; converted to an azide derivative | Terminal Alkyne |

| Palladium-Mediated Coupling | Suzuki-Miyaura Cross-Coupling | Direct Coupling Partner | Boronic Acid / Ester |

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 1-Bromo-4-(pentyloxy)benzene, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides a clear map of the proton locations. The aromatic region of a 1,4-disubstituted benzene (B151609) ring, such as the one in this compound, typically displays a characteristic AA'BB' system, which often appears as two distinct doublets, especially at higher field strengths. wisc.edu The protons on the benzene ring ortho to the electron-donating pentyloxy group are expected to be shielded (shifted upfield) compared to those ortho to the electron-withdrawing bromine atom.

The aliphatic pentyloxy chain shows distinct signals corresponding to each methylene (B1212753) group and the terminal methyl group. The triplet for the terminal methyl group (CH₃) appears at the most upfield position. The methylene group adjacent to the oxygen (O-CH₂) is deshielded and appears as a triplet further downfield. The remaining methylene groups in the chain appear as multiplets in the intermediate region. chegg.comrsc.org

A detailed analysis of the splitting patterns confirms the connectivity. For example, the O-CH₂ protons are split into a triplet by the adjacent CH₂ group, which in turn is split by its neighbors. chegg.com

Table 1: Representative ¹H NMR Data for this compound (Based on data for structurally similar p-substituted alkoxybenzenes)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | J (Hz) |

| ~7.35 | Doublet | 2H | Ar-H (ortho to Br) | ~8.8 |

| ~6.80 | Doublet | 2H | Ar-H (ortho to O-pentyl) | ~8.8 |

| ~3.95 | Triplet | 2H | O-CH₂ -CH₂-CH₂-CH₂-CH₃ | ~6.5 |

| ~1.78 | Multiplet | 2H | O-CH₂-CH₂ -CH₂-CH₂-CH₃ | - |

| ~1.40 | Multiplet | 4H | O-CH₂-CH₂-CH₂ -CH₂ -CH₃ | - |

| ~0.93 | Triplet | 3H | O-CH₂-CH₂-CH₂-CH₂-CH₃ | ~7.0 |

| Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. Data is inferred from similar structures found in sources rsc.orgrsc.orgactachemicamalaysia.comrsc.org. |

The ¹³C NMR spectrum complements the ¹H NMR data by confirming the carbon skeleton of the molecule. Six distinct signals are expected: four for the aromatic carbons and five for the pentyloxy chain carbons, though some aliphatic signals may overlap depending on the resolution.

The carbon attached to the bromine atom (ipso-carbon) is subject to the 'heavy atom effect', which causes an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com Therefore, its resonance is found at a lower chemical shift than in chlorobenzene (B131634) but higher than in iodobenzene. stackexchange.com The carbon atom bonded to the oxygen of the pentyloxy group appears significantly downfield. The aromatic carbons ortho and meta to the substituents will have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158.5 | Ar C -O |

| ~132.3 | Ar C -H (ortho to Br) |

| ~116.2 | Ar C -H (ortho to O-pentyl) |

| ~113.0 | Ar C -Br |

| ~68.2 | O -CH₂ |

| ~28.9 | O-CH₂-CH₂ |

| ~28.2 | O-CH₂-CH₂-CH₂ |

| ~22.5 | O-CH₂-CH₂-CH₂-CH₂ |

| ~14.0 | CH₃ |

| Note: Values are predictive and based on analysis of related compounds such as 4-(pentyloxy)benzonitrile (B56264) and other substituted benzenes. rsc.orgrsc.orgstackexchange.com |

¹H NMR for Structural Elucidation and Splitting Pattern Analysis

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals its molecular weight and provides structural information through fragmentation analysis. A key feature is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%). youtube.com The nominal molecular weight of the compound is 243.15 g/mol . scbt.com

The fragmentation pattern is also characteristic. A common fragmentation pathway involves the loss of the pentyloxy radical or the pentyl chain, and the bromine atom. youtube.com For instance, the loss of a pentyl radical (C₅H₁₁) from the molecular ion would result in a fragment ion corresponding to the 4-bromophenoxy cation. The base peak in the spectrum of a related isomer, 1-bromo-4-(isopentyloxy)benzene, is observed at m/z 172 and 174, corresponding to the bromophenol fragment. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands confirming the presence of the aromatic ring, the ether linkage, aliphatic chains, and the carbon-bromine bond.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) actachemicamalaysia.comrsc.org |

| ~1590, ~1490 | C=C Stretch | Aromatic Ring researchgate.net |

| ~1245 | C-O-C Asymmetric Stretch | Aryl-alkyl ether researchgate.net |

| ~1040 | C-O-C Symmetric Stretch | Aryl-alkyl ether rsc.org |

| ~825 | C-H Out-of-plane Bend | p-disubstituted benzene |

| ~650-550 | C-Br Stretch | Bromo-aromatic |

| Note: Values are typical ranges and compiled from data on similar aromatic ethers and bromo-compounds. actachemicamalaysia.comrsc.orgresearchgate.net |

Spectroscopic Studies in Optoelectronic Applications

While this compound is primarily a synthetic intermediate, its core structure—a substituted alkoxybenzene—is a common motif in materials designed for optoelectronic applications. The pentyloxy group enhances solubility in organic solvents, a crucial property for processing materials into thin films for electronic devices. The bromo-substituent provides a reactive site for further chemical modification, such as cross-coupling reactions, to build more complex, conjugated systems with tailored electronic and optical properties.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by absorptions due to π → π* transitions within the benzene ring. The presence of the auxochromic pentyloxy group and the bromine atom modifies the absorption profile compared to unsubstituted benzene. In related compounds like 4-(hexyloxy)phenyl-containing azobenzenes, the π → π* transition is observed around 356 nm. actachemicamalaysia.com For chalcones containing a 4-(pentyloxy)phenyl group, strong absorption is noted in the 300-400 nm range. researchgate.net This suggests that this compound will absorb significantly in the UV region, a characteristic feature of substituted aromatic systems.

Photoluminescence Properties

Research into the specific photoluminescence properties of this compound is not extensively documented in dedicated studies. The compound is typically utilized as a non-luminescent precursor or building block in the synthesis of more complex molecules designed for specific photophysical applications. Its own fluorescence or phosphorescence characteristics are generally not the primary focus of the research in which it appears.

However, the influence of the bromo- and pentyloxy- substituents on a benzene ring can be understood in the broader context of photophysical principles of substituted benzenes. The bromine atom, due to the heavy-atom effect, is known to enhance intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1), which can quench fluorescence and promote phosphorescence. The pentyloxy group, being an electron-donating alkoxy group, can influence the energy of the excited states.

While direct photoluminescence data for this compound is scarce, studies on related molecules provide insight. For instance, research on monosubstituted benzenes has extensively studied how different functional groups affect their fluorescence and phosphorescence. researchgate.netacs.org Generally, halogenated benzenes are not considered highly fluorescent. conicet.gov.aroptica.org

In synthetic applications, this compound serves as a key intermediate for creating larger, luminescent molecules. For example, it has been used in Stille coupling reactions to synthesize 5,5′-bis(4-(n-pentyloxy)phenyl)-2,2′-bithiophene. researchgate.net The resulting larger conjugated molecule exhibits distinct UV-visible absorption and potential luminescence, properties that are characteristic of the new, extended π-system, rather than the initial bromo-pentyloxy-benzene reactant. researchgate.net

The table below summarizes the typical role of this compound in the context of photoluminescent materials research, highlighting the properties of the final products it helps to create, as specific data for the compound itself is not available.

Table 1: Role of this compound in the Synthesis of Photoluminescent Compounds

| Precursor Compound | Reaction Type | Resulting Compound | Observed Properties of Resulting Compound |

| This compound | Stille Coupling | 5,5′-bis(4-(n-pentyloxy)phenyl)-2,2′-bithiophene | UV-Visible Absorption, Semiconductor properties researchgate.net |

Computational Chemistry and Theoretical Investigations

Molecular Structure and Bonding Analysis

The molecular structure of 1-Bromo-4-(pentyloxy)benzene consists of a benzene (B151609) ring substituted with a bromine atom and a pentyloxy group (-O-C₅H₁₁) at the para position. This arrangement minimizes steric hindrance between the two substituents. The flexible pentyloxy chain introduces conformational complexity, allowing it to adopt various spatial arrangements.

Theoretical studies, often corroborated by experimental techniques like X-ray crystallography on analogous compounds, provide insights into bond lengths and angles. For instance, in similar brominated benzene derivatives, the carbon-bromine bond length is typically observed to be in the range of 1.89 to 1.91 angstroms, while the aromatic carbon-carbon bonds are approximately 1.39 angstroms. The geometry is significantly influenced by the electronic and steric properties of both the bromine atom and the pentyloxy group.

Quantum Chemical Calculations (e.g., Ab Initio, DFT, TD-DFT)

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for their balance of accuracy and computational cost. researchgate.netmaterialsciencejournal.org For molecules like this compound, these calculations are typically performed using a basis set such as B3LYP/6-311++G(d,p) to model the electronic distribution and predict various molecular properties. researchgate.netmaterialsciencejournal.org These computational approaches allow for the investigation of the molecule in its ground state and excited states. researchgate.net

DFT calculations are employed to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net For instance, a related chalcone (B49325) derivative, (E)-3-[4-(pentyloxy)phenyl]-1-phenylprop-2-en-1-one, was calculated to have a HOMO-LUMO energy gap of 3.81 eV, indicating its relative stability. researchgate.net

Molecular Electrostatic Potential (MEP) analysis, another output of these calculations, maps the electron density to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. researchgate.netresearchgate.net